Propanolamine vs. Hydroxyethyl Head Group: Encapsulation Enhancement Claimed for BP Lipid 135 over SM-102 Class
According to the manufacturer's technical datasheet, BP Lipid 135 incorporates a propanolamine (3-hydroxypropyl) head group which is stated to improve mRNA encapsulation relative to the hydroxyethyl head group found in SM-102 and earlier ionizable lipids . Although quantitative encapsulation efficiency values (e.g., % mRNA encapsulation or encapsulation-to-lipid ratio) are not publicly reported for BP Lipid 135 in a peer-reviewed format, the structural argument is that the extended hydroxyalkyl chain alters amine protonation behavior and hydrogen-bonding capacity, which influences payload entrapment [1]. This claim is a class-level inference derived from the propanolamine series (BP Lipid 132, 135, 142, etc.) and the established structure–activity relationship literature on ionizable lipids, but it has not been validated in a published head-to-head comparative experiment for BP Lipid 135.
| Evidence Dimension | mRNA encapsulation (qualitative claim) |
|---|---|
| Target Compound Data | Propanolamine head; claimed to improve mRNA encapsulation |
| Comparator Or Baseline | SM-102 (hydroxyethyl head); encapsulation data not provided |
| Quantified Difference | Not quantified |
| Conditions | LNP formulation context (vendor specification); no assay details provided |
Why This Matters
For procurement decisions in mRNA-LNP development, the head-group architecture is a primary determinant of encapsulation yield and formulation robustness, making head-group differentiation a relevant, albeit unquantified, selection criterion.
- [1] Panzner S, et al. LNP compositions comprising RNA and methods for preparing, storing and using the same. WO2022218503A1, 2022. View Source
